5-[(3-Chlorophenoxy)methyl]-2-furoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(3-chlorophenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4/c13-8-2-1-3-9(6-8)16-7-10-4-5-11(17-10)12(14)15/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZKYGFMZHJUGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 5 3 Chlorophenoxy Methyl 2 Furoic Acid
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. For 5-[(3-Chlorophenoxy)methyl]-2-furoic acid, the primary disconnection points are the ether linkage and the functional groups on the furan (B31954) ring.
The most logical disconnection is at the ether C-O bond, which points to a Williamson ether synthesis as a plausible final step in the synthetic sequence. This disconnection yields two key synthons: a nucleophilic 3-chlorophenoxide and an electrophilic furan-based moiety at the 5-position.
Key Disconnections:
Ether Linkage (C-O bond): This is the most strategic disconnection, breaking the molecule into 3-chlorophenol and a 5-(halomethyl)-2-furoic acid derivative. This pathway is favored due to the reliability of Williamson ether synthesis.
Furan C-C bond (less common): While possible, disconnecting the chlorophenoxymethyl group from the furan ring is a more complex transformation and not a standard synthetic approach.
The synthetic equivalents for the primary disconnection are 3-chlorophenol and a suitable derivative of 5-methyl-2-furoic acid, such as ethyl 5-(chloromethyl)-2-furoate or ethyl 5-(bromomethyl)-2-furoate. The carboxylic acid is often protected as an ester during this step to prevent unwanted side reactions.
Classical Synthetic Approaches for Furoic Acid Functionalization
The classical synthesis of this compound and its analogs heavily relies on the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this context, it would be the reaction of sodium 3-chlorophenoxide with an ester of 5-(halomethyl)-2-furoic acid.
A typical reaction sequence would be:
Preparation of the Furan Precursor: The synthesis often starts from furfural, which can be oxidized to 2-furoic acid. A common industrial method for this oxidation is the Cannizzaro reaction of furfural in an aqueous sodium hydroxide solution, which disproportionates to yield both 2-furoic acid and furfuryl alcohol.
Functionalization at the 5-position: The 2-furoic acid is then esterified, commonly to its methyl or ethyl ester, to protect the carboxylic acid. This is followed by chloromethylation or bromomethylation at the 5-position to introduce the reactive halide. For instance, 5-(hydroxymethyl)furfural (HMF) can be a starting material, which is first oxidized to 5-(hydroxymethyl)-2-furoic acid and then the hydroxyl group is converted to a halide.
Williamson Ether Synthesis: The resulting 5-(halomethyl)-2-furoate ester is then reacted with 3-chlorophenol in the presence of a base, such as sodium hydride or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or acetone. The base deprotonates the phenol (B47542) to form the more nucleophilic phenoxide, which then displaces the halide on the furan ring via an SN2 reaction.
Hydrolysis: The final step is the saponification (hydrolysis) of the ester group to yield the target carboxylic acid, this compound.
A patent for the synthesis of similar 2-furoic acid derivatives describes treating 1-tetradecanol with sodium hydride to form the alkoxide, which is then reacted with 5-bromo-2-furoic acid in refluxing xylene google.com. This highlights the general applicability of this classical approach for this class of compounds.
Exploration of Modern Catalytic Strategies for Targeted Synthesis
Modern synthetic chemistry seeks to improve upon classical methods by employing catalytic systems that offer higher efficiency, selectivity, and milder reaction conditions. For the synthesis of this compound, modern catalytic approaches could be applied to both the formation of the furoic acid core and the crucial C-O ether linkage.
While the Williamson ether synthesis is robust, catalytic alternatives such as the Ullmann condensation could be explored. The Ullmann reaction traditionally couples an aryl halide with an alcohol in the presence of a copper catalyst. A modified version could potentially be used to form the ether bond between the furan moiety and 3-chlorophenol, though this is less common for this specific substructure.
More advanced catalytic systems involving palladium or copper for C-O cross-coupling reactions are also a possibility, although they are more frequently used for the synthesis of diaryl ethers.
In the realm of precursor synthesis, catalytic oxidation of furfural or 5-hydroxymethylfurfural (HMF) to their corresponding carboxylic acids is an area of active research. These methods offer advantages over the stoichiometric Cannizzaro reaction. For instance, hydrotalcite-supported gold nanoparticles have been used as a catalyst for the selective oxidation of furfural to furoic acid.
Derivatization from Precursors and Related Compounds
The synthesis of this compound is fundamentally a process of derivatizing readily available precursors. The key precursors are a functionalized furan molecule and 3-chlorophenol.
Furan Precursors:
2-Furoic Acid: As a basic building block, it can be functionalized at the 5-position.
5-(Hydroxymethyl)-2-furoic acid (HMFA): This is a key intermediate that can be synthesized from the oxidation of 5-hydroxymethylfurfural (HMF), a bio-based platform chemical rsc.orgcaymanchem.com. The hydroxyl group of HMFA can then be converted to a good leaving group, such as a halide (e.g., using thionyl chloride) or a sulfonate ester (e.g., tosylate or mesylate), to facilitate the subsequent etherification reaction.
5-(Chloromethyl)-2-furaldehyde (CMF): This compound can also serve as a precursor. The aldehyde group would first be oxidized to a carboxylic acid (or its ester), followed by the ether synthesis reaction google.com.
Phenolic Precursor:
3-Chlorophenol: This is a commercially available starting material that provides the (3-chlorophenoxy) portion of the target molecule. In the reaction, it is deprotonated by a base to form the corresponding phenoxide.
The derivatization process typically involves the protection of the carboxylic acid group of the furoic acid precursor as an ester. This is a standard strategy to prevent the acidic proton from interfering with the base-mediated ether synthesis and to avoid potential unwanted reactions of the carboxylate group.
Considerations for Scalable and Sustainable Synthetic Routes
As the chemical industry moves towards more environmentally friendly processes, the principles of green chemistry are increasingly important in the design of synthetic routes.
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles to the synthesis of this compound would focus on several key areas:
Use of Renewable Feedstocks: The furan core of the molecule can be derived from biomass. Furfural is produced from agricultural waste, and HMF is derived from the dehydration of sugars, making these attractive renewable starting materials.
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Catalytic oxidation methods for the synthesis of furoic acid from furfural are greener than the Cannizzaro reaction, which has a theoretical maximum yield of 50% for the acid and produces a stoichiometric amount of the corresponding alcohol.
Safer Solvents: Traditional Williamson ether synthesis often uses solvents like DMF, which have toxicity concerns. Exploring greener solvents or even aqueous conditions, potentially with the use of phase-transfer catalysts, could significantly improve the environmental profile of the synthesis.
Energy Efficiency: Employing catalytic methods that operate at lower temperatures and pressures can reduce the energy consumption of the process.
Atom Economy and Reaction Efficiency Analysis
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product.
In the classical Williamson ether synthesis route to this compound, the key ether-forming step has a relatively good atom economy, with the main byproduct being a salt (e.g., NaCl or KBr).
Atom Economy of Williamson Ether Synthesis Step (Ester Protected): Ethyl 5-(chloromethyl)-2-furoate + 3-Chlorophenol + Base → Ethyl 5-[(3-chlorophenoxy)methyl]-2-furoate + Base·HCl
The atoms from the base and the leaving group (Cl) constitute the waste. While the atom economy is not 100%, it is generally considered an efficient reaction.
Advanced Spectroscopic and Spectrometric Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 5-[(3-Chlorophenoxy)methyl]-2-furoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular framework.
¹H and ¹³C NMR Spectral Interpretation
While experimental spectra for this compound are not widely published, a detailed interpretation can be derived from the analysis of its constituent parts: the 2-furoic acid moiety and the 3-chlorophenoxy group.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the furan (B31954) ring and the chlorophenoxy group, the methylene (B1212753) protons, and the acidic proton of the carboxylic acid. The furan ring protons typically appear as doublets, with chemical shifts influenced by the electron-withdrawing carboxylic acid and the ether linkage. The protons on the 3-chlorophenoxy ring will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The methylene protons adjacent to the ether oxygen and the furan ring are expected to appear as a singlet. The carboxylic acid proton will be observed as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The carbonyl carbon of the carboxylic acid will resonate at a significantly downfield position. The aromatic carbons of both the furan and chlorophenoxy rings will appear in the aromatic region, with their specific chemical shifts influenced by the substituents. The carbon atom bonded to the chlorine will show a characteristic chemical shift, and the methylene carbon will be found in the aliphatic region.
Predicted NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | 10.0 - 13.0 (broad s, 1H) | 160.0 - 170.0 |
| Furan Ring H-3 | 6.5 - 7.0 (d, 1H) | 110.0 - 120.0 |
| Furan Ring H-4 | 6.0 - 6.5 (d, 1H) | 110.0 - 120.0 |
| Methylene (CH₂) | 5.0 - 5.5 (s, 2H) | 60.0 - 70.0 |
| 3-Chlorophenoxy Ring H-2' | 7.0 - 7.5 (m, 1H) | 115.0 - 125.0 |
| 3-Chlorophenoxy Ring H-4' | 7.0 - 7.5 (m, 1H) | 120.0 - 130.0 |
| 3-Chlorophenoxy Ring H-5' | 7.0 - 7.5 (m, 1H) | 125.0 - 135.0 |
| 3-Chlorophenoxy Ring H-6' | 7.0 - 7.5 (m, 1H) | 115.0 - 125.0 |
| Furan Ring C-2 | - | 140.0 - 150.0 |
| Furan Ring C-5 | - | 150.0 - 160.0 |
| 3-Chlorophenoxy Ring C-1' | - | 155.0 - 165.0 |
| 3-Chlorophenoxy Ring C-3' | - | 130.0 - 140.0 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
To confirm the assignments made from 1D NMR and to establish the connectivity between different parts of the molecule, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled protons on the furan ring (H-3 and H-4) and among the protons of the 3-chlorophenoxy ring. This helps to definitively assign the aromatic protons. rsc.orgualberta.ca
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment would link each proton signal to its corresponding carbon signal, confirming the assignments for the CH groups in both aromatic rings and the methylene group. rsc.orgualberta.ca
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the methylene protons to the carbons of the furan ring (C-5) and the 3-chlorophenoxy ring (C-1'), unequivocally establishing the ether linkage. It would also show correlations from the furan protons to the carboxylic carbon, confirming the position of the acid group. rsc.orgualberta.ca
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of specific functional groups present in the compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid dimer, a feature commonly observed in the solid state. wikipedia.org A strong carbonyl (C=O) stretching vibration from the carboxylic acid would be expected around 1680-1710 cm⁻¹. The C-O-C stretching of the ether linkage would likely appear in the 1200-1000 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenoxy group typically appears in the 800-600 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations from both the furan and benzene rings would also be present. wikipedia.org
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also observable in the Raman spectrum. Aromatic ring vibrations are often strong in Raman spectra, which would aid in characterizing both the furan and chlorophenoxy moieties. The C-Cl stretch would also give a characteristic Raman signal.
Characteristic Vibrational Frequencies:
| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| O-H stretch (Carboxylic Acid Dimer) | 2500 - 3300 (broad) | IR |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | IR, Raman |
| Aromatic C=C stretch | 1450 - 1600 | IR, Raman |
| C-O-C stretch (Ether) | 1000 - 1200 | IR |
| C-Cl stretch | 600 - 800 | IR, Raman |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.
Based on the known crystal structure of 2-furoic acid, it is expected that this compound would also form hydrogen-bonded dimers in the solid state, with the carboxylic acid groups of two molecules interacting. The analysis would also reveal the conformation of the molecule, including the planarity of the furan and chlorophenoxy rings and the orientation of the methylene bridge. The crystal packing would show how these dimeric units are arranged in the crystal lattice, influenced by other intermolecular interactions such as π-π stacking and halogen bonding.
Chiroptical Spectroscopy (if applicable to chiral analogues or derivatives)
The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties. However, if a chiral center were introduced into the molecule, for example by substitution on the methylene bridge or by resolution of a chiral atropisomer (if sterically hindered rotation exists), then chiroptical techniques such as Circular Dichroism (CD) spectroscopy would become relevant.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral analogue of this compound, the CD spectrum would provide information about the absolute configuration and conformation of the molecule in solution. The electronic transitions associated with the aromatic chromophores (furan and chlorophenoxy rings) would give rise to characteristic CD signals, the signs and magnitudes of which would be sensitive to the stereochemistry of the molecule. This technique is particularly powerful for studying the solution-state conformation, which may differ from the solid-state structure determined by X-ray crystallography.
Computational Chemistry and Molecular Modeling Studies of 5 3 Chlorophenoxy Methyl 2 Furoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure of a molecule. researchgate.net These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical behavior. For a molecule like 5-[(3-Chlorophenoxy)methyl]-2-furoic acid, DFT calculations would be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) to obtain an optimized molecular geometry and various electronic properties. researchgate.net
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, an FMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The HOMO is often localized on the electron-rich furan (B31954) ring and the phenoxy oxygen, while the LUMO might be distributed over the carboxylic acid group and the aromatic rings.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, related to the ionization potential. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, related to the electron affinity. |
| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO, indicating chemical reactivity and stability. |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific published data for this compound is unavailable.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. chemrxiv.orgresearchgate.net It is a valuable tool for visualizing regions that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, typically colored blue). researchgate.net These maps help in understanding and predicting intermolecular interactions, such as hydrogen bonding and sites for electrophilic and nucleophilic reactions. researchgate.net
For this compound, an ESP map would likely show a significant negative potential around the oxygen atoms of the carboxylic acid group, making this area a prime site for hydrogen bond donation and interaction with positive centers. The hydrogen of the carboxylic acid would exhibit a strong positive potential. The chlorophenoxy group would also display a complex potential surface due to the electronegative chlorine and oxygen atoms.
Conformational Analysis and Energy Minima Determination
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves systematically exploring the different spatial arrangements of the atoms that result from rotation around single bonds. The goal is to identify the stable conformers, which correspond to energy minima on the potential energy surface.
This analysis is often performed by rotating the key dihedral angles, such as the bonds connecting the furan ring to the methylene (B1212753) bridge and the methylene bridge to the chlorophenoxy group. For each conformation, the energy is calculated, allowing for the identification of the most stable, low-energy structures. Studies on similar molecules, like tetrahydro-2-furoic acid, have shown how interactions with other molecules can alter conformational preferences. rsc.org
Table 2: Hypothetical Torsional Angles and Relative Energies for Key Conformers of this compound
| Conformer | Dihedral Angle 1 (C-C-O-C) | Dihedral Angle 2 (C-O-C-C) | Relative Energy (kcal/mol) |
| A | 180° | 60° | 0.0 (Global Minimum) |
| B | 60° | 180° | 1.5 |
| C | -60° | -60° | 2.1 |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific published data for this compound is unavailable.
Molecular Dynamics Simulations for Dynamic Behavior
While conformational analysis identifies static, low-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for the atoms of the molecule, often in a simulated environment like water, to model its natural movements and flexibility. ajchem-a.com
An MD simulation of this compound would reveal how the molecule flexes, and how its different parts move in relation to one another. This is crucial for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site. Analysis of the simulation trajectory can provide information on the stability of certain conformations and the transitions between them. nih.gov
In Silico Prediction of Reactivity and Selectivity
Computational methods can predict the reactivity and selectivity of a molecule without the need for laboratory experiments. Reactivity descriptors derived from DFT calculations, such as Fukui functions and local softness, can identify specific atoms or functional groups within this compound that are most likely to participate in a chemical reaction. nih.gov
For instance, these calculations could predict whether an electrophile would preferentially attack the furan ring or the chlorophenoxy ring. Similarly, they could predict the most acidic proton in the molecule (the carboxylic acid proton) and the relative nucleophilicity of the different oxygen atoms.
Ligand-Based and Structure-Based Modeling for Potential Target Interactions (non-clinical mechanistic focus)
In the context of drug discovery and design, computational modeling can be used to explore how a molecule like this compound might interact with potential biological targets.
Ligand-Based Modeling: This approach is used when the structure of the biological target is unknown. It involves comparing the properties of the molecule of interest with other molecules that are known to be active or inactive. By identifying common structural features or physicochemical properties, a pharmacophore model can be developed to predict the potential biological activity of this compound.
Structure-Based Modeling: When the three-dimensional structure of a potential target protein is known, molecular docking can be employed. This technique computationally "places" the ligand (this compound) into the binding site of the receptor. The process evaluates different orientations and conformations of the ligand to predict the most stable binding mode and estimate the binding affinity. This can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.
Structure Activity Relationship Sar Investigations in Non Clinical Research Paradigms
Design and Synthesis of Analogs and Derivatives for SAR Studies
The systematic investigation of SAR for 5-[(3-chlorophenoxy)methyl]-2-furoic acid necessitates the synthesis of a diverse library of analogs. This is typically achieved by modifying three key structural components: the chlorophenoxy moiety, the furan (B31954) ring, and the carboxylic acid functional group.
Systematic Modification of the Chlorophenoxy Moiety
The chlorophenoxy group is a critical pharmacophore, and its modification can significantly impact biological activity. Researchers have synthesized analogs by altering the position and nature of the substituent on the phenyl ring. These modifications are designed to probe the effects of electronics and sterics on activity.
For instance, the synthesis of analogs often involves the reaction of a substituted phenol (B47542) with a suitable starting material, such as 5-(bromomethyl)-2-furoic acid or its ester, under basic conditions. The choice of phenol allows for the introduction of various substituents at different positions on the phenyl ring.
Table 1: Representative Analogs with Modifications of the Chlorophenoxy Moiety
| Compound ID | Parent Compound | Modification | Rationale |
|---|---|---|---|
| CPA-1 | This compound | Chlorine at position 3 | Parent compound for baseline activity |
| CPA-2 | 5-[(4-Chlorophenoxy)methyl]-2-furoic acid | Chlorine at position 4 | Investigate positional isomeric effects |
| CPA-3 | 5-[(2-Chlorophenoxy)methyl]-2-furoic acid | Chlorine at position 2 | Assess steric hindrance near the ether linkage |
| CPA-4 | 5-[(3-Fluorophenoxy)methyl]-2-furoic acid | Fluorine at position 3 | Evaluate the effect of a different halogen |
| CPA-5 | 5-[(3-Methylphenoxy)methyl]-2-furoic acid | Methyl group at position 3 | Probe the impact of an electron-donating group |
Variation of Substituents on the Furan Ring
Table 2: Representative Analogs with Furan Ring Modifications
| Compound ID | Parent Compound | Modification | Rationale |
|---|---|---|---|
| FRM-1 | This compound | Unsubstituted at positions 3 and 4 | Parent compound for baseline activity |
| FRM-2 | 3-Bromo-5-[(3-chlorophenoxy)methyl]-2-furoic acid | Bromine at position 3 | Introduce a bulky, electron-withdrawing group |
| FRM-3 | 4-Methyl-5-[(3-chlorophenoxy)methyl]-2-furoic acid | Methyl group at position 4 | Assess the impact of an electron-donating group adjacent to the ether linkage |
Carboxylic Acid Functional Group Modifications
The carboxylic acid group is a key feature, often involved in binding interactions with biological targets. Its modification into esters, amides, or other bioisosteres is a common strategy in SAR studies. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. frontiersin.org Amide formation typically involves activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with an amine.
Table 3: Representative Analogs with Carboxylic Acid Modifications
| Compound ID | Parent Compound | Modification | Rationale |
|---|---|---|---|
| CAM-1 | This compound | Carboxylic acid | Parent compound for baseline activity |
| CAM-2 | Methyl 5-[(3-chlorophenoxy)methyl]-2-furoate | Methyl ester | Increase lipophilicity and assess the importance of the acidic proton |
| CAM-3 | N-Benzyl-5-[(3-chlorophenoxy)methyl]-2-furoamide | Benzyl amide | Introduce a bulky, hydrophobic group and remove the acidic proton |
| CAM-4 | 5-[(3-Chlorophenoxy)methyl]-2-furoyl hydrazide | Hydrazide | Explore potential for different hydrogen bonding interactions |
SAR for Agrochemical Activity on Non-Mammalian Systems
Carboxylic acids and their derivatives are widely used in the development of herbicides. nih.gov The structural motifs present in this compound suggest its potential for agrochemical applications, and SAR studies in this area focus on its effects on plants, insects, and fungi.
Herbicidal activity is often linked to the mimicry of natural plant hormones, such as auxins. researchgate.net The presence of an aromatic ring and a carboxylic acid side chain is a common feature of auxin-like herbicides. For instance, studies on indole-3-carboxylic acid derivatives have shown that modifications to the aromatic ring and the carboxylic acid group significantly impact their herbicidal effects on both dicotyledonous and monocotyledonous plants. researchgate.net In the context of this compound analogs, the following SAR trends have been observed in non-mammalian systems:
Chlorophenoxy Moiety: The position and nature of the substituent on the phenoxy ring are critical. A chloro substituent at the meta-position (position 3) often provides a good balance of electronic and steric properties for activity. Shifting the chlorine to the ortho-position can decrease activity due to steric hindrance, while a para-substituent may alter the binding profile.
Carboxylic Acid Group: The free carboxylic acid is frequently essential for herbicidal activity, as it can mimic the carboxylate group of natural auxins. Esterification or conversion to an amide generally reduces or abolishes this type of activity. frontiersin.org
Fungicidal activity has also been explored for related structures. For example, some benzofuran (B130515) derivatives have shown potent antifungal activity, with the substitution pattern on the aromatic ring playing a key role. rsc.org
SAR for Interactions with Specific Enzyme Systems in vitro
The structural features of this compound make it a candidate for interaction with various enzyme systems. In vitro studies focusing on mechanistic, non-therapeutic aspects have provided insights into its SAR.
One area of investigation is the inhibition of enzymes involved in lipid metabolism. For example, 5-(tetradecyloxy)-2-furoic acid has been shown to be a potent inhibitor of fatty acid and cholesterol synthesis in isolated rat hepatocytes. nih.gov This suggests that the long alkyl chain at the 5-position of the furoic acid is crucial for this inhibitory activity. For this compound, the phenoxymethyl (B101242) group at the 5-position would interact differently with the enzyme's active site.
SAR studies on enzyme inhibition have revealed the following:
Lipophilicity and Chain Length: The nature of the substituent at the 5-position of the furan ring significantly influences inhibitory potency against certain enzymes. Longer alkyl chains or more complex aromatic systems can enhance binding through hydrophobic interactions.
Carboxylic Acid: The carboxylate group is often a key binding element, forming ionic or hydrogen bonds with amino acid residues in the enzyme's active site. Masking this group, for instance through esterification, typically leads to a significant loss of inhibitory activity. nih.gov
Aromatic Interactions: The chlorophenoxy ring can engage in pi-stacking or hydrophobic interactions within the enzyme's active site. The position of the chlorine atom can fine-tune these interactions.
SAR in the Context of Material Science Applications
Furan-based compounds, derived from biomass, are of increasing interest as renewable building blocks for polymers and resins. chempoint.comacs.org 2-Furoic acid itself can be used in the synthesis of biodegradable plastics. chempoint.com The structure of this compound, with its reactive carboxylic acid and potential for modification, suggests it could be a monomer or an additive in polymerization processes.
While specific SAR studies for this compound in material science are not extensively documented in publicly available literature, general principles from furan chemistry can be applied:
Polymerization: The carboxylic acid group can be used for polyester (B1180765) or polyamide synthesis. The reactivity of this group would be a key factor. The bulky chlorophenoxymethyl substituent would likely influence the polymer's properties, such as its glass transition temperature, crystallinity, and solubility.
Table 4: Potential Influence of Structural Modifications on Polymer Properties
| Modification | Potential Impact on Polymer Properties |
|---|---|
| Replacement of chlorine with other halogens | Altered flame retardancy and thermal stability |
| Introduction of alkyl groups on the phenyl ring | Increased hydrophobicity and potentially lower glass transition temperature |
| Conversion of carboxylic acid to ester | Suitability for different polymerization techniques (e.g., transesterification) |
Further research is needed to fully elucidate the SAR of this compound and its derivatives in the context of material science.
Mechanistic Elucidations of Molecular and Biological Interactions Non Clinical Contexts
Biochemical Mechanism of Action against Non-Human Targets (e.g., plant enzymes, microbial processes)
Identifying the biochemical mechanism of a compound like 5-[(3-Chlorophenoxy)methyl]-2-furoic acid against non-human targets such as plants or microbes is a multifactorial process. It typically begins with broad-spectrum screening and progresses toward highly specific molecular target identification.
Initially, a phenotyping approach would be utilized where various plant species (both monocots and dicots) and microbial strains (bacteria and fungi) are exposed to the compound. Researchers would observe and document the macroscopic effects, such as growth inhibition, chlorosis, necrosis in plants, or bacteriostatic/bactericidal and fungistatic/fungicidal effects in microbes.
Following initial phenotypic observations, studies would focus on the plant's metabolism of the compound, as plants process foreign chemicals (xenobiotics) through a three-phase detoxification system. unl.edu
Phase I (Modification): The compound's structure is altered, typically through oxidation, reduction, or hydrolysis, to introduce reactive functional groups. Cytochrome P450 monooxygenases are key enzymes in this phase. nih.gov
Phase II (Conjugation): The modified compound is conjugated with endogenous molecules like sugars, amino acids, or glutathione, increasing its water solubility. nih.gov
Phase III (Sequestration): The conjugated, now less toxic, molecule is transported and sequestered into cellular compartments like the vacuole or incorporated into the cell wall. unl.edu
To pinpoint a specific molecular target, a combination of genetic and biochemical approaches is employed. A genetic screen might involve exposing a library of mutants (e.g., Arabidopsis thaliana or Saccharomyces cerevisiae) to the compound. Mutants that show resistance or hypersensitivity can help identify the gene—and thus the protein target—affected by the compound. nih.gov Biochemical screening involves testing the compound's effect on a panel of known enzymes or cellular processes. For instance, if the compound causes rapid bleaching in plants, assays would target key enzymes in pigment biosynthesis pathways.
Enzyme Inhibition Kinetics and Characterization (in vitro, non-therapeutic investigations)
Once a putative enzyme target is identified, in vitro kinetic studies are essential to characterize the inhibitory activity of this compound. These investigations quantify the compound's potency and elucidate its mode of inhibition. bellbrooklabs.com
The process begins with isolating and purifying the target enzyme from a plant or microbial source. An assay is then developed to measure the enzyme's activity, often by monitoring the consumption of a substrate or the formation of a product over time, frequently using spectrophotometry. youtube.com
The inhibitory effect is first quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. To understand the mechanism of inhibition, kinetic assays are performed by measuring reaction rates at various substrate and inhibitor concentrations. mdpi.com The data are then plotted using methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor constant (Kᵢ). mdpi.com
The table below illustrates a hypothetical dataset from such a kinetic study.
| Parameter | Value | Description |
|---|---|---|
| Target Enzyme | Hypothetical Plant Dihydrodipicolinate Synthase | An enzyme in the lysine (B10760008) biosynthetic pathway, a potential herbicide target. |
| IC₅₀ | 15.5 µM | Concentration of inhibitor yielding 50% inhibition of enzyme activity. |
| Kᵢ (Inhibitor Constant) | 7.2 µM | A measure of the inhibitor's binding affinity to the enzyme. |
| Mode of Inhibition | Competitive | Inhibitor binds to the active site, competing with the substrate. |
Interactions with Specific Biomacromolecules (e.g., proteins, DNA) in vitro
To confirm a direct physical interaction between this compound and its putative target protein, or to screen for interactions with other biomacromolecules like DNA, several biophysical techniques are utilized in vitro. thermofisher.com These methods provide evidence of binding and can quantify the affinity and thermodynamics of the interaction.
Commonly used techniques include:
Isothermal Titration Calorimetry (ITC): Considered the gold standard, ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). researchgate.net
Surface Plasmon Resonance (SPR): This label-free technique monitors the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. It yields kinetic data on association (kₐ) and dissociation (kₑ) rates, from which the dissociation constant (Kₑ) is calculated. researchgate.net
Fluorescence Spectroscopy: If the target protein contains fluorescent amino acids like tryptophan, changes in their fluorescence upon ligand binding can indicate an interaction and be used to calculate binding constants. researchgate.net
Circular Dichroism (CD) Spectroscopy: CD is used to assess changes in the secondary structure of a protein or the conformation of DNA upon binding of a small molecule, providing indirect evidence of an interaction.
DNA Intercalation Assays: To test for direct DNA interaction, methods like fluorescence quenching of ethidium (B1194527) bromide bound to DNA or viscosity measurements of DNA solutions can be employed. Some compounds exert toxicity by intercalating between DNA base pairs. mdpi.com
The table below summarizes these methods and their primary outputs.
| Technique | Primary Output | Information Provided |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kₐ), Enthalpy (ΔH), Stoichiometry (n) | Direct measurement of binding thermodynamics. |
| Surface Plasmon Resonance (SPR) | Association/Dissociation Rates (kₐ, kₑ), Dissociation Constant (Kₑ) | Real-time kinetics of the binding event. |
| Fluorescence Spectroscopy | Binding Constant (Kₐ) | Information on binding based on changes in protein fluorescence. |
| Circular Dichroism (CD) | Changes in Spectra | Indicates conformational changes in the macromolecule upon binding. |
Investigation of Cellular Uptake and Subcellular Localization in Non-Mammalian Cells (e.g., plant cells, microbial cells)
Understanding if and how this compound enters target cells is crucial. To study cellular uptake and subcellular distribution, the compound would ideally be modified with a fluorescent tag, provided this modification does not alter its biological activity.
Cellular Uptake Quantification: Flow cytometry is a high-throughput method used to quantify the uptake of a fluorescently labeled compound into a population of microbial cells or plant protoplasts. researchgate.netrsc.org The instrument measures the fluorescence intensity of thousands of individual cells, allowing for a statistical analysis of uptake across the population and under different conditions (e.g., time, concentration). rsc.org
Subcellular Localization: Confocal laser scanning microscopy is the primary tool for visualizing the spatial distribution of a fluorescently-tagged compound within a cell. By co-staining with dyes that specifically mark different organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria, or specific dyes for the plant cell vacuole), one can determine if the compound localizes to a specific subcellular compartment. For non-fluorescent compounds, techniques like mass spectrometry imaging (MSI) can provide spatial information on metabolite accumulation within tissues. mdpi.com
A hypothetical dataset for a cellular uptake study in different microbial species is presented below.
| Microbial Species | Cell Type | Mean Fluorescence Intensity (Arbitrary Units) | Interpretation |
|---|---|---|---|
| Escherichia coli | Gram-negative Bacteria | 150 ± 25 | Low to moderate uptake. |
| Bacillus subtilis | Gram-positive Bacteria | 850 ± 70 | High uptake. |
| Saccharomyces cerevisiae | Yeast (Fungus) | 420 ± 45 | Moderate uptake. |
| Fusarium oxysporum | Filamentous Fungus | 610 ± 55 | High uptake. |
Mode of Action Studies in Agro-Ecological Systems (e.g., phytotoxicity mechanisms)
The mode of action integrates the molecular mechanism with the ultimate physiological effects on the whole organism within a relevant system. For a compound with potential herbicidal activity, this involves linking enzyme inhibition to the observable phytotoxicity in plants. mdpi.com
Phytotoxicity assessment is conducted through dose-response experiments on various crop and weed species. dtic.mileppo.int Plants are treated with a range of concentrations of this compound, and key endpoints are measured, such as germination rate, root and shoot length, biomass accumulation, and visual injury scores (e.g., stunting, discoloration). These studies are critical for determining the compound's selectivity (i.e., whether it affects weeds more than crops).
To confirm that the observed phytotoxicity is due to the inhibition of the identified target enzyme, rescue experiments can be performed. In this approach, plants treated with an inhibitory dose of the compound are supplemented with the downstream product of the inhibited enzyme. If the plants recover, it provides strong evidence for the specific mode of action. mdpi.com
The following table shows a hypothetical phytotoxicity assessment.
| Plant Species | GR₅₀ (g/ha) | Phytotoxicity Symptoms | Selectivity |
|---|---|---|---|
| Zea mays (Corn) | >2000 | Minor stunting at high doses. | Selective for Broadleaf Weed |
| Glycine max (Soybean) | 1500 | Slight chlorosis on new leaves. | |
| Amaranthus retroflexus (Pigweed) | 150 | Severe stunting, chlorosis, necrosis. | Sensitive |
| Abutilon theophrasti (Velvetleaf) | 125 | Growth arrest, severe chlorosis. | Sensitive |
*GR₅₀: The dose required to cause a 50% reduction in growth (biomass).
Potential Applications in Specialized Chemical and Biological Fields Non Clinical and Non Safety
Development as a Lead Compound for Agrochemical Research
The structural similarities of 5-[(3-Chlorophenoxy)methyl]-2-furoic acid to existing classes of agrochemicals make it a candidate for investigation as a lead compound in the development of new plant protection agents.
Herbicidal Compound Design and Optimization
The presence of the chlorophenoxy acetic acid moiety is a well-known feature of a major class of herbicides. wikipedia.org These compounds, such as 2,4-D and MCPA, function as synthetic auxins, leading to uncontrolled growth and eventual death in broadleaf weeds. wikipedia.org The biological activity of these herbicides is influenced by the substitution pattern on the aromatic ring. mdpi.com
The structure of this compound incorporates a similar chlorophenoxy group, suggesting it could be investigated for auxin-like herbicidal activity. The furan (B31954) ring and the position of the chloro substituent at the meta position of the phenoxy ring would represent a novel variation on the classic phenoxyacetic acid herbicide structure. Research into this compound could focus on its efficacy against various weed species and its selectivity towards crops. Optimization of this lead structure could involve modifying the substituents on both the phenyl and furan rings to enhance herbicidal potency and spectrum.
Table 1: Comparison of this compound with Structurally Related Herbicides
| Compound | Chemical Structure | Known Agrochemical Activity |
| This compound | 3-Cl-C₆H₄-O-CH₂-(C₄H₂O)-COOH | Potential Herbicidal Activity |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Cl₂-C₆H₃-O-CH₂-COOH | Broadleaf Herbicide (Synthetic Auxin) wikipedia.org |
| (4-chloro-2-methylphenoxy)acetic acid (MCPA) | 4-Cl-2-CH₃-C₆H₃-O-CH₂-COOH | Broadleaf Herbicide (Synthetic Auxin) wikipedia.org |
Fungicidal Efficacy against Plant Pathogens
Furan derivatives have been a source of compounds with notable biological activities, including antifungal properties. sciencepublishinggroup.com The furan nucleus is present in a number of natural and synthetic compounds that exhibit inhibitory effects against various fungal strains. For example, studies on 3-(substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-ones have shown that halogenated derivatives possess significant antifungal effects. nih.gov Additionally, research on 2-methyl-5-aryl-3-furoic acids has indicated interesting antifungal activity. nih.gov
Given that this compound contains a furan ring, it warrants investigation for its potential fungicidal properties against economically important plant pathogens. The specific combination of the furan-2-carboxylic acid with a 3-chlorophenoxy methyl substituent could lead to a novel mode of action or a different spectrum of activity compared to existing fungicides.
Insecticidal Activity on Specific Insect Targets
While less common than herbicidal or fungicidal properties for this class of compounds, certain furan derivatives have been explored for their insecticidal potential. The diverse biological activities of furan-containing compounds suggest that they can be tailored to interact with various biological targets, including those in insects. Further research would be necessary to determine if this compound or its derivatives exhibit any activity against specific insect pests.
Role in Polymer Chemistry and Material Science as a Monomer or Intermediate
The bifunctional nature of this compound, possessing both a carboxylic acid group and a furan ring, makes it a potentially valuable building block in polymer chemistry.
Incorporation into Polymeric Resins and Coatings
Furan-based dicarboxylic acids are being explored as bio-based alternatives to petroleum-derived monomers in the synthesis of polymers. acs.org The carboxylic acid group of this compound can readily undergo polymerization reactions, such as esterification, to form polyesters. The furan ring itself can also participate in polymerization reactions, for instance, through Diels-Alder cycloadditions, which can be used for creating cross-linked or thermally reversible polymers. rsc.org The presence of the chlorophenoxy side group could impart specific properties to the resulting polymer, such as increased thermal stability, flame retardancy, or altered solubility.
Table 2: Potential Polymerization Reactions and Resulting Polymer Types
| Reactive Group(s) | Co-monomer(s) | Potential Polymer Type | Potential Properties |
| Carboxylic Acid | Diols, Diamines | Polyesters, Polyamides | Enhanced thermal stability, modified solubility |
| Furan Ring and Carboxylic Acid | Dienophiles, Polyols | Cross-linked polymers, Thermosets | Reversibility, High glass transition temperature |
Functionalization of Polymer Scaffolds
The reactive handles on this compound could also be utilized to functionalize existing polymer backbones. The carboxylic acid can be converted to other functional groups or used to graft the molecule onto polymers containing complementary reactive sites. This could be a method to introduce the specific properties of the chlorophenoxy and furan moieties onto the surface or throughout the bulk of a material. Such functionalization could be used to modify surface energy, adhesion, or to introduce a platform for further chemical modifications.
Utility as a Chemical Probe for Fundamental Biological Research
The structural characteristics of this compound, specifically the furan moiety, position it as a candidate for use as a chemical probe in fundamental biological research. The furan ring can act as a diene in Diels-Alder reactions, a powerful tool for forging new chemical bonds. nih.govrsc.org This reactivity allows for the potential labeling of molecules containing dienophile functionalities within complex biological mixtures.
Historically, furan derivatives with electron-withdrawing groups, such as the carboxylic acid in the subject compound, were considered unreactive in Diels-Alder reactions. nih.govbiorizon.eu However, recent research has demonstrated that 2-furoic acids can indeed participate in these cycloadditions, particularly with maleimide dienophiles. nih.govrsc.org Key to this reactivity is the use of water as a solvent, which can significantly enhance the reaction rate. nih.govrsc.orgbiorizon.eu Furthermore, converting the furoic acid to its carboxylate salt can also activate the molecule for such reactions. nih.govrsc.org
This reactivity profile suggests that this compound could be employed to "fish" for and identify specific proteins or other biomolecules that have been suitably modified to contain a dienophile. The chlorophenoxy group provides a unique spectroscopic signature and can be used for detection and quantification purposes.
Table 1: Factors Influencing Furoic Acid Reactivity in Diels-Alder Reactions
| Factor | Effect on Reactivity | Reference |
|---|---|---|
| Solvent | Water significantly enhances the reaction rate. | nih.govrsc.orgbiorizon.eu |
| Substituents | Electron-withdrawing groups were traditionally thought to decrease reactivity, but recent studies show reactions are possible. | nih.govrsc.orgbiorizon.eu |
| pH/Form | Conversion to the corresponding carboxylate salt can activate the 2-furoic acid for the reaction. | nih.govrsc.org |
| Dienophile | Maleimides have been shown to be effective dienophiles for reacting with 2-furoic acids. | nih.govrsc.org |
Precursor for Advanced Organic Synthesis
Beyond its potential as a chemical probe, this compound serves as a valuable precursor for advanced organic synthesis. The furan ring is a versatile building block that can be transformed into a variety of other cyclic and acyclic structures. researchgate.net The carboxylic acid and the chlorophenoxymethyl side chain offer multiple points for chemical modification, allowing for the construction of complex molecular architectures.
The furan nucleus is present in numerous natural products and serves as a key starting material for compounds such as 1,4-dicarbonyls and cyclopentanones. researchgate.net The Diels-Alder adducts formed from furoic acids are themselves versatile synthons, providing a pathway to various saturated and aromatic carbocyclic products. nih.govrsc.org This highlights the potential of this compound as a starting material for creating diverse chemical libraries for screening in various non-clinical research areas.
Furthermore, furoic acid derivatives have been utilized in the synthesis of novel heterocyclic compounds with a range of chemical properties. jmchemsci.com For instance, derivatives of 5-phenyl-2-furoic acid have been used to create new amino acid and peptide analogs. researchgate.net The synthesis of such complex molecules underscores the utility of the furoic acid scaffold in constructing new chemical entities for research purposes. The presence of the chloro- and phenoxy- groups on the side chain of the target compound adds further possibilities for synthetic diversification.
Table 2: Potential Synthetic Transformations of the Furoic Acid Scaffold
| Transformation | Resulting Structure | Potential Research Application | Reference |
|---|---|---|---|
| Diels-Alder Cycloaddition | 7-Oxabicyclo[2.2.1]heptene derivatives | Building blocks for carbocyclic compounds | nih.govrsc.org |
| Ring Opening/Oxidation | 1,4-Dicarbonyl compounds, carboxylic acids | Synthesis of acyclic and other cyclic systems | researchgate.net |
| Amide/Ester Formation | Furoyl amides and esters | Creation of peptide and ester libraries | researchgate.net |
| Modification of Side Chain | Varied functional groups at the 5-position | Diversification of chemical properties for screening | |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-furoic acid |
Advanced Analytical Methodologies for Research and Monitoring
Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, GC)
Chromatographic methods are the cornerstone for the purity assessment and quantification of 5-[(3-Chlorophenoxy)methyl]-2-furoic acid. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer the resolution and sensitivity required for these applications.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a particularly suitable method for the analysis of this compound due to the compound's polarity. A typical RP-HPLC method would involve a C18 column, which is effective for separating compounds of moderate polarity. who.intpensoft.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like a phosphate (B84403) buffer, to maintain a stable pH. pensoft.netptfarm.pl Isocratic elution, where the mobile phase composition remains constant, can be employed for routine analysis. pensoft.net For more complex samples containing impurities with a wider range of polarities, a gradient elution, where the solvent composition changes over time, may be necessary to achieve optimal separation.
Detection is commonly performed using a UV-Vis detector, as the aromatic rings and the furoic acid moiety in the molecule absorb ultraviolet light. pensoft.net A stability-indicating RP-HPLC method, validated according to ICH guidelines, can be developed to separate the parent compound from its degradation products, which is crucial for stability testing and quality control. who.intpensoft.net Such a method for a structurally related compound, 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol, utilized a C18 column with a mobile phase of acetonitrile and acidified water (pH 2.67) and fluorescence detection, achieving good separation from stress-induced degradants. who.int
Interactive Table 1: Illustrative HPLC Parameters for Analysis of Furoic Acid Derivatives
| Parameter | Setting | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. who.int |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | The organic modifier and aqueous buffer combination allows for the elution and separation of the analyte. pensoft.net |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. pensoft.net |
| Detection | UV at 225 nm | The wavelength at which the compound exhibits significant absorbance, allowing for sensitive detection. pensoft.net |
| Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. pensoft.net |
Gas Chromatography (GC):
Gas chromatography is another powerful technique for the analysis of this compound, particularly for assessing its purity and for trace-level quantification. Due to the carboxylic acid group, which is polar and non-volatile, a derivatization step is typically required before GC analysis. researchgate.net This involves converting the carboxylic acid into a more volatile ester, such as a methyl ester. nih.gov
Once derivatized, the compound can be separated on a capillary column with a suitable stationary phase, such as a nonpolar or medium-polarity phase. Flame Ionization Detection (FID) can be used for quantification, offering a wide linear range and good sensitivity. For purity analysis of related compounds like 2-furoic acid, GC has been successfully employed. avantorsciences.com
Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)
For the analysis of this compound in complex matrices such as environmental samples, hyphenated techniques that couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry are indispensable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a highly effective technique for the trace analysis of chlorophenoxy acid herbicides in various environmental samples. nih.gov This method allows for the direct analysis of the compound without the need for derivatization. The separation is achieved using an HPLC system, as described previously, and the eluent is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, often operated in negative ion mode to deprotonate the carboxylic acid group, enhancing sensitivity. nih.gov
Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific precursor-to-product ion transitions, which significantly reduces matrix interference and improves the limit of detection. nih.gov This is particularly important when analyzing complex samples where co-eluting compounds could interfere with the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a well-established technique for the analysis of a wide range of organic compounds in environmental samples. thermofisher.com As with standard GC, derivatization of this compound is necessary. The derivatized analyte is then separated on a GC column and detected by a mass spectrometer. The mass spectrometer provides detailed structural information, which is invaluable for the unambiguous identification of the compound. For trace analysis in complex matrices like water samples, GC-MS/MS can be employed to enhance selectivity and sensitivity, allowing for the detection of the compound at very low concentrations. researchgate.netnih.gov
Interactive Table 2: Comparison of Hyphenated Techniques for the Analysis of this compound
| Technique | Sample Preparation | Selectivity | Sensitivity | Throughput |
| LC-MS/MS | Minimal, direct injection often possible | Very High | Very High | High |
| GC-MS | Derivatization required | High | High | Moderate |
| GC-MS/MS | Derivatization required | Very High | Very High | Moderate |
Electrochemical Detection Methods for Trace Analysis
Electrochemical detection methods offer a sensitive and often cost-effective alternative for the trace analysis of electroactive compounds like this compound. These methods are based on the measurement of the current or potential generated by the oxidation or reduction of the analyte at an electrode surface.
While specific electrochemical sensors for this compound are not widely reported, the principles of electrochemical detection have been applied to related chlorophenoxy acid herbicides. tubitak.gov.tr A sensor could potentially be developed using a modified electrode, such as a carbon paste or glassy carbon electrode, to enhance the electrochemical response of the target analyte. The development of such a sensor would involve optimizing parameters like the pH of the supporting electrolyte and the potential waveform to achieve the best sensitivity and selectivity. The electro-Fenton process, which generates highly reactive hydroxyl radicals, has been used for the degradation of chlorophenoxy acid herbicides, indicating their susceptibility to electrochemical processes that could be harnessed for detection. tubitak.gov.tr
Development of Spectrophotometric Assays for in vitro Activity Monitoring
Spectrophotometric assays are valuable tools for high-throughput screening and monitoring the in vitro activity of compounds. The development of such an assay for this compound would likely involve a chemical reaction that produces a colored product, allowing for quantification using a spectrophotometer.
A potential approach could be based on the derivatization of the furoic acid moiety. For instance, a reaction that leads to the formation of a Schiff base with a chromogenic amine could be explored. A similar principle has been applied in the development of a colorimetric assay for 2,5-diformylfuran, where its reaction with 1,4-phenylenediamine produces a colored polymer. mdpi.com The development of a spectrophotometric assay for this compound would require careful selection of the derivatizing agent and optimization of the reaction conditions to ensure specificity and sensitivity. The assay would need to be validated to confirm its linearity, accuracy, and precision for monitoring the compound's activity in in vitro systems.
Analytical Strategies for Environmental Persistence and Transformation Studies (non-toxicological)
Understanding the environmental fate of this compound is crucial for assessing its potential environmental impact. Analytical strategies for studying its persistence and transformation focus on identifying and quantifying the parent compound and its degradation products in various environmental matrices like soil and water.
These studies often involve microcosm experiments where the compound is incubated in soil or water samples under controlled conditions. At different time points, samples are extracted and analyzed using the powerful hyphenated techniques described earlier, such as LC-MS/MS or GC-MS. nih.govresearchgate.net These methods are essential for identifying the transformation products, which can sometimes be more persistent or mobile than the parent compound. researchgate.net
Forced degradation studies, where the compound is subjected to hydrolytic, photolytic, and oxidative stress, can also provide valuable insights into its potential degradation pathways in the environment. who.int The analytical methods used in these studies must be capable of separating the parent compound from a multitude of potential degradation products. who.int
Future Research Directions and Perspectives for 5 3 Chlorophenoxy Methyl 2 Furoic Acid Research
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of 5-[(3-Chlorophenoxy)methyl]-2-furoic acid should prioritize these principles. Traditional multi-step syntheses can be resource-intensive; therefore, the exploration of novel routes using sustainable starting materials and catalysts is a primary objective.
A promising avenue involves leveraging bio-derived platform molecules. nih.gov For instance, processes starting from furfural or 5-hydroxymethylfurfural (HMF), which are readily obtained from lignocellulosic biomass, could provide a greener pathway to the furoic acid core. nih.gov Research could focus on catalytic conversions that minimize waste and energy consumption. The selective oxidation of furfural derivatives using heterogeneous catalysts, such as gold-based systems, has shown high efficiency and selectivity for producing furoic acids. researchgate.netrsc.org
Furthermore, modern synthetic techniques could be employed to improve reaction efficiency. This includes the use of palladium or ruthenium catalysts for the key etherification step, which could offer higher yields and milder reaction conditions compared to traditional methods. rsc.orgepa.gov The implementation of flow chemistry or microwave-assisted synthesis could also significantly reduce reaction times and improve process control. nih.gov
Table 1: Potential Sustainable Methodologies for Synthesis
| Methodology | Potential Advantage | Key Research Focus |
|---|---|---|
| Bio-based Feedstocks | Reduces reliance on fossil fuels; utilizes renewable resources. nih.gov | Development of efficient catalytic pathways from furfural or HMF to the target molecule. |
| Heterogeneous Catalysis | Simplifies catalyst recovery and reuse; often allows for milder reaction conditions. rsc.org | Designing selective Au, Pd, or Ru catalysts for oxidation and etherification steps. rsc.org |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, potential for automation and scalability. | Optimization of reaction parameters (temperature, pressure, flow rate) for continuous production. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times; improved yields. nih.gov | Screening of solvents and catalysts suitable for microwave conditions. |
Discovery of Unexplored Biological Target Interactions (non-clinical)
The structural features of this compound suggest potential interactions with various biological macromolecules. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor or chelate metal ions in enzyme active sites, while the chlorophenyl and furan (B31954) rings can engage in hydrophobic and π-stacking interactions. Identifying these potential biological targets is a crucial non-clinical research direction.
Initial exploration can be performed using computational, in silico methods. nih.gov Molecular docking and virtual screening against libraries of known protein structures (e.g., enzymes, receptors) can predict potential binding partners and interaction modes. nih.gov These predictive models can be refined by considering factors like hydrophobicity, polarity, and solvent accessibility to generate a prioritized list of targets for experimental validation. nih.gov
Subsequent in vitro screening is essential to validate these computational predictions. This could involve testing the compound's activity against panels of enzymes, such as proteases, kinases, or metalloenzymes, where the carboxylic acid might interact with active site residues. Techniques like thermal shift assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity and thermodynamics.
Table 2: Hypothetical Biological Target Classes and Interaction Motifs
| Potential Target Class | Key Molecular Moiety | Plausible Interaction Type | Rationale |
|---|---|---|---|
| Metalloenzymes | Carboxylic Acid | Metal chelation; hydrogen bonding with active site residues. | Carboxylates are known to coordinate with metal ions like Zn²⁺ or Mg²⁺. |
| Nuclear Receptors | Chlorophenyl Group | Hydrophobic interactions within the ligand-binding pocket. | The lipophilic nature of the substituted aromatic ring can facilitate binding. |
| Kinases / ATPases | Furan and Phenyl Rings | π-stacking interactions with aromatic residues (e.g., Phe, Tyr) in the binding site. | Aromatic systems can interact favorably with flat aromatic side chains of amino acids. |
| Transporters | Entire Molecule | A combination of hydrophobic, polar, and electrostatic interactions. | The molecule's amphiphilic character may allow it to bind within transporter channels. |
Integration into Multi-component Systems or Hybrid Materials
The functional groups of this compound make it an attractive building block for constructing more complex molecular architectures through multi-component reactions (MCRs). nih.gov MCRs allow for the rapid assembly of molecules from three or more starting materials in a single step, offering a highly efficient route to chemical diversity. The carboxylic acid function, in particular, can participate in well-known MCRs like the Ugi or Passerini reactions, enabling the synthesis of diverse libraries of peptide-like scaffolds or complex esters.
Beyond discrete molecules, this compound has potential for integration into functional materials. The carboxylic acid can act as a linker to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. The properties of such materials would be influenced by the steric and electronic nature of the chlorophenoxy group, potentially leading to materials with tailored porosity, catalytic activity, or selective adsorption capabilities. Similarly, it could be incorporated as a monomer in the synthesis of specialized polyesters or polyamides, where the rigid furan ring and the chlorophenyl group could enhance thermal stability or confer specific optical properties.
Application in Emerging Technologies (e.g., chemosensors, specialized catalysts)
The unique electronic and structural characteristics of this compound suggest its potential utility in emerging technologies.
Chemosensors: The molecule could serve as a scaffold for developing fluorescent chemosensors. By chemically modifying the furan or phenyl ring with a fluorophore, a sensor could be designed where the binding of a specific analyte (e.g., a metal ion or a small organic molecule) to the carboxylic acid or ether oxygen causes a measurable change in fluorescence intensity or wavelength. This could be achieved through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).
Specialized Catalysts: While not a catalyst itself, the compound is an excellent candidate for use as a ligand in organometallic catalysis. The oxygen atoms of the carboxylate and ether, along with the chlorine atom, can act as coordination sites for a transition metal center. The resulting metal complex could exhibit unique catalytic activity and selectivity in reactions such as cross-coupling, oxidation, or asymmetric synthesis. rsc.org The steric bulk and electronic influence of the chlorophenoxy group could be fine-tuned to control the catalyst's performance.
Table 3: Potential Applications in Emerging Technologies
| Technology | Role of the Compound | Potential Mechanism / Application |
|---|---|---|
| Chemosensors | Core scaffold | Functionalization with a fluorophore; analyte binding modulates fluorescence. |
| Organometallic Catalysis | Ligand for a metal center | Coordination to a metal ion to create a catalyst for organic transformations. nih.gov |
| Functional Polymers | Monomer | Incorporation into a polymer backbone to create materials with enhanced thermal or optical properties. chemscene.com |
Interdisciplinary Research Avenues in Chemical Biology and Material Science
The future of research on this compound lies at the intersection of multiple scientific fields, most notably chemical biology and material science.
In chemical biology , the molecule could serve as a starting point for the development of chemical probes to study biological systems. By synthesizing derivatives with photo-crosslinkers or affinity tags, researchers could identify its specific protein binding partners within a cellular context, a technique known as chemical proteomics. Such studies could elucidate novel biological pathways or validate new drug targets.
In material science , the compound offers opportunities for creating advanced functional materials. chemscene.com Its incorporation into polymers could lead to new plastics with improved flame retardancy (due to the chlorine atom) or specific gas permeability properties. As a component in MOFs, it could contribute to the development of next-generation materials for gas storage, separation, or heterogeneous catalysis. The interplay between the rigid furan core and the substituted phenyl ring could be exploited to design materials with interesting liquid crystalline or nonlinear optical properties.
Q & A
Q. What are the optimal synthetic routes for 5-[(3-Chlorophenoxy)methyl]-2-furoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution, where 3-chlorophenol reacts with a furan-2-carboxylic acid derivative (e.g., 5-(chloromethyl)furan-2-carboxylic acid) in the presence of a base (e.g., K₂CO₃ or NaOH). Solvent choice (e.g., DMF or acetone) and temperature (60–80°C) critically impact reaction kinetics. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is essential to achieve >95% purity. Monitoring by TLC or HPLC ensures reaction progression .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chlorophenoxy methyl group at C5 of the furan ring). Coupling constants (e.g., J = 3.6 Hz for furyl protons) confirm stereochemistry .
- X-ray Crystallography : Resolves bond angles and confirms the planarity of the chlorophenoxy-furan system.
- FT-IR : Detects carboxylic acid (-COOH, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .
Q. What methods are recommended for assessing purity and stability under laboratory storage conditions?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% formic acid. Compare retention times against certified standards .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months; monitor degradation via mass spectrometry for hydrolytic cleavage of the ether bond .
Advanced Research Questions
Q. How do electronic and steric effects of the 3-chlorophenoxy group influence biological activity in target systems?
- Methodological Answer : The electron-withdrawing Cl atom enhances electrophilicity at the furan ring, promoting interactions with enzymatic active sites (e.g., bacterial MetAP1). Comparative assays with 2-chloro or 4-chloro analogs reveal that the 3-chloro substituent optimizes steric fit in hydrophobic pockets, as shown in IC₅₀ studies (e.g., 0.25 μM for 2,5-dichloro analogs vs. 0.44 μM for 2,4-dichloro derivatives) .
Q. What computational strategies predict reactivity or binding modes of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with bacterial methionine aminopeptidase (MetAP1). Focus on π-π stacking between the furan ring and Phe177 and hydrogen bonding with Asp251 .
- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C5 of the furan as a reactive center) .
Q. How can researchers resolve contradictions in reported substituent effects on antimicrobial activity?
- Methodological Answer :
- Meta-Analysis : Compare datasets from analogs like [5-(3,4-Dichlorophenyl)furan-2-yl]methanol (broad-spectrum activity) and 5-(2,5-dichlorophenyl)-2-furoic acid (selective inhibition). Control for assay variables (e.g., bacterial strain, MIC protocols) .
- SAR Studies : Synthesize derivatives with systematic substitutions (e.g., Cl, CF₃, OCH₃) and test in standardized MIC assays .
Q. What analytical methods quantify trace degradation products in environmental or biological matrices?
- Methodological Answer :
- LC-MS/MS : Employ MRM mode to detect hydrolyzed products (e.g., 3-chlorophenol, m/z 128→93) in soil or serum. Use isotopically labeled internal standards (e.g., ¹³C-3-chlorophenol) for calibration .
Q. How can ecotoxicological impacts be assessed for this compound in non-target organisms?
- Methodological Answer :
- Daphnia magna Acute Toxicity Tests : Expose to 0.1–10 mg/L for 48 hours; calculate LC₅₀ using Probit analysis.
- QSAR Modeling : Predict bioaccumulation potential (logP = 2.8) and persistence (t₁/₂ in water = 14 days) .
Notes
- Advanced questions integrate multi-disciplinary approaches (e.g., computational biology, environmental chemistry).
- Data contradictions are addressed via controlled comparative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
